molecular formula C8H19N B13205969 2,2-Dimethylhexan-3-amine

2,2-Dimethylhexan-3-amine

Cat. No.: B13205969
M. Wt: 129.24 g/mol
InChI Key: JGIHOPRCMAKAIO-UHFFFAOYSA-N
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Description

2,2-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a branched structure with two methyl groups attached to the second carbon of a hexane chain, and an amine group attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhexan-3-amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. Another method involves the reduction of 2,2-dimethylhexan-3-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylhexan-3-nitrile. This process is carried out under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces oxides or imines.

    Reduction: Produces the corresponding alkane.

    Substitution: Produces substituted amines or other functionalized compounds.

Scientific Research Applications

2,2-Dimethylhexan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentan-3-amine: Similar structure but with a shorter carbon chain.

    2,2-Dimethylheptan-3-amine: Similar structure but with a longer carbon chain.

    2,2-Dimethylbutan-3-amine: Similar structure but with an even shorter carbon chain.

Uniqueness

2,2-Dimethylhexan-3-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2-dimethylhexan-3-amine

InChI

InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3

InChI Key

JGIHOPRCMAKAIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)C)N

Origin of Product

United States

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